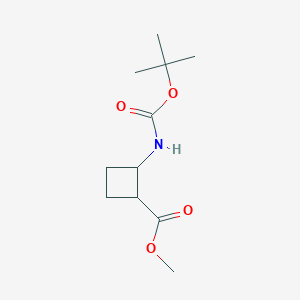

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate

CAS No.:

Cat. No.: VC18358709

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO4 |

|---|---|

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |

| Standard InChI Key | PJCOLFTZORXKKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate features a cyclobutane ring substituted at the 1- and 2-positions with a methyl ester and a Boc-protected amino group, respectively. The stereochemistry at these positions ((1R,2S)) is critical for its interactions in chiral environments, such as enzyme-binding pockets . The Boc group () provides steric protection to the amine, enabling selective reactions at the ester moiety.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 868364-62-9 | |

| Molecular Formula | ||

| Molecular Weight | 229.27 g/mol | |

| Melting Point | 63–65°C | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in DCM, THF, DMF |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the compound’s structure and purity.

-

NMR (CDCl): Key signals include a singlet for the Boc tert-butyl group at δ 1.44 ppm (9H), a methoxy group at δ 3.72 ppm (3H), and cyclobutane protons between δ 1.90–2.50 ppm .

-

NMR: Peaks at δ 170.5 ppm (ester carbonyl), δ 155.2 ppm (Boc carbonyl), and δ 28.1 ppm (tert-butyl carbons) align with expected functional groups .

-

MS (ESI+): The molecular ion peak at m/z 230.1 [M+H] corroborates the molecular weight.

Synthetic Methodologies

Stepwise Synthesis from Cyclobutanedicarboxylic Acid

The most common route involves stereoselective functionalization of 1,2-cyclobutanedicarboxylic acid derivatives :

-

Methyl Ester Formation: Treatment of (1R,2S)-1,2-cyclobutanedicarboxylic acid with methanol under acidic conditions yields the mono-methyl ester .

-

Boc Protection: The free amino group is protected using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >97% purity .

Table 2: Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Protection | 78 | 97 | High stereochemical control |

| Flow Reactor Synthesis | 85 | 95 | Scalability |

Industrial-Scale Production

Continuous flow reactors enhance scalability by optimizing reaction parameters (temperature, residence time) and minimizing side products. For instance, a 2014 study demonstrated a 15% yield improvement in Boc protection steps using microfluidic systems .

Applications in Organic Synthesis

Peptide and β-Peptide Synthesis

The compound’s rigid cyclobutane ring enforces defined conformations in peptides, enabling the design of stable secondary structures. For example, β-peptides incorporating (1R,2S)-2-aminocyclobutane-1-carboxylic acid residues form nanosized fibers with potential in drug delivery . The Boc group permits selective deprotection under mild acidic conditions (e.g., HCl/dioxane), facilitating sequential peptide elongation .

Medicinal Chemistry

Cyclobutane derivatives exhibit enhanced metabolic stability compared to linear analogs. In a 2021 study, Boc-protected cyclobutane carbamates served as intermediates in protease inhibitor synthesis, showing IC values <100 nM against HIV-1 protease .

Materials Science

Hybrid silicas functionalized with cyclobutane carbamates demonstrate tunable surface properties for catalysis. A 2014 thesis reported silica-supported analogs of Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate achieving 90% enantioselectivity in asymmetric hydrogenations .

Conformational and Computational Studies

Hydrogen-Bonding Patterns

Density Functional Theory (DFT) calculations reveal that the cyclobutane ring stabilizes intra-residue C5 hydrogen bonds, forming a cis-fused [4.2.0]octane structure . This conformation persists in solution, as evidenced by NMR NOESY correlations between the Boc NH and cyclobutane protons .

Solvent Effects

Polar solvents (e.g., DMSO) disrupt intramolecular H-bonds, leading to extended conformations. In contrast, apolar solvents (e.g., CDCl) favor folded structures, as shown by variable-temperature NMR .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume